2-Oxooxolane-3-carboxylic acid
Overview
Description
2-Oxooxolane-3-carboxylic acid is an organic compound with the CAS Number: 4360-91-2 . It has a molecular weight of 130.1 and its IUPAC name is 2-oxotetrahydro-3-furancarboxylic acid . It is usually in liquid form .
Synthesis Analysis
The synthesis of oxazolines, which includes this compound, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Chemical Reactions Analysis
The synthesis of oxazolines, including this compound, often involves a reaction of amino alcohols with various substrates . This process typically involves a nucleophilic attack and an intramolecular cyclization .Physical and Chemical Properties Analysis
This compound has a molecular weight of 130.09900 . It has a density of 1.469g/cm3 and a boiling point of 403.9ºC at 760 mmHg . The compound is typically in liquid form .Scientific Research Applications
Isosteric Replacements in Medicinal Chemistry
2-Oxooxolane-3-carboxylic acid and related structures like oxetan-3-ol demonstrate potential as isosteric replacements for the carboxylic acid moiety in medicinal compounds. This property is significant for drug design, offering alternative structures with potentially improved pharmacokinetic or pharmacodynamic profiles (Lassalas et al., 2017).
Biotechnological Synthesis and Organic Synthesis
This compound derivatives, as part of oxo- and hydroxy-carboxylic acids, are crucial in organic synthesis, especially in the creation of chiral entities for pharmaceutical research. Their biotechnological production is also of interest, emphasizing "green" conditions and sustainability in the synthesis process (Aurich et al., 2012).
Photoredox Catalysis in Organic Chemistry
The carboxylic acid group, found in compounds like this compound, plays a role in photoredox catalysis. This method is employed in the synthesis of various organic compounds, including medicinal agents, demonstrating the versatility of carboxylic acids in modern synthetic chemistry (Chu et al., 2014).
Chiral Precursors in Polymer Synthesis
This compound derivatives are used as chiral precursors in the synthesis of functionalized polymers. These polymers have applications in various fields, including drug delivery systems and materials science (Leboucher-Durand et al., 1996).
Safety and Hazards
The safety information for 2-Oxooxolane-3-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Relevant Papers There are several relevant papers on the topic. One paper discusses a new protocol for the decarboxylative oxygenation of carboxylic acids using a non-heme manganese catalyst under blue light irradiation with O2 as the sole oxidant . Another paper presents advancements in the synthesis of oxazolines .
Properties
IUPAC Name |
2-oxooxolane-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4/c6-4(7)3-1-2-9-5(3)8/h3H,1-2H2,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUTMRKMHVAIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80311146 | |
Record name | 2-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4360-91-2 | |
Record name | NSC238958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxooxolane-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80311146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.